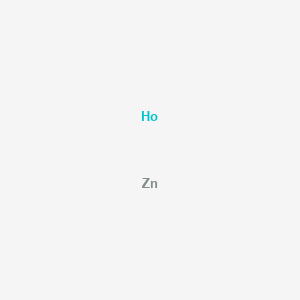
Holmium;ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Holmium-doped zinc oxide is a compound that combines the unique properties of holmium and zinc oxide. Holmium is a rare-earth element known for its strong magnetic properties, while zinc oxide is a semiconductor with a wide band gap and high exciton binding energy. When combined, these elements create a material with enhanced optical, magnetic, and electronic properties, making it suitable for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Holmium-doped zinc oxide can be synthesized using several methods, including the sol-gel method, hydrothermal synthesis, and chemical vapor deposition. One common approach involves dissolving zinc acetate dihydrate and holmium nitrate pentahydrate in ethanol, followed by hydrolysis and condensation reactions to form a gel. The gel is then dried and calcined to obtain holmium-doped zinc oxide nanoparticles .
Industrial Production Methods: In industrial settings, holmium-doped zinc oxide is often produced using large-scale hydrothermal synthesis. This method involves mixing zinc oxide and holmium oxide powders in an aqueous solution, followed by heating under high pressure and temperature to promote the formation of holmium-doped zinc oxide crystals .
Analyse Chemischer Reaktionen
Types of Reactions: Holmium-doped zinc oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with oxygen to form holmium oxide and zinc oxide. It can also undergo reduction reactions with hydrogen to produce metallic holmium and zinc.
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products: The major products formed from these reactions include holmium oxide, zinc oxide, and metallic holmium and zinc. These products have distinct properties that make them useful in various applications, such as catalysis and electronic devices .
Wissenschaftliche Forschungsanwendungen
Holmium-doped zinc oxide has numerous scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including the degradation of organic pollutants. In biology, it is employed in bioimaging and biosensing due to its luminescent properties. In medicine, it is explored for its potential in drug delivery and cancer therapy. In industry, it is used in the fabrication of optoelectronic devices, such as light-emitting diodes and solar cells .
Wirkmechanismus
The mechanism by which holmium-doped zinc oxide exerts its effects involves the interaction of holmium ions with the zinc oxide lattice. Holmium ions can replace zinc ions in the lattice, leading to changes in the electronic and magnetic properties of the material. These changes can enhance the material’s ability to absorb and emit light, as well as its magnetic behavior. The molecular targets and pathways involved in these processes include the conduction and valence bands of zinc oxide, as well as the magnetic domains of holmium .
Vergleich Mit ähnlichen Verbindungen
Holmium-doped zinc oxide can be compared with other similar compounds, such as erbium-doped zinc oxide and dysprosium-doped zinc oxide. While all these compounds exhibit enhanced optical and magnetic properties, holmium-doped zinc oxide is unique in its strong magnetic behavior and high luminescence efficiency. This makes it particularly suitable for applications in magnetic and optoelectronic devices .
List of Similar Compounds:- Erbium-doped zinc oxide
- Dysprosium-doped zinc oxide
- Europium-doped zinc oxide
- Terbium-doped zinc oxide
Holmium-doped zinc oxide stands out due to its combination of strong magnetic properties and high luminescence, making it a versatile material for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
12162-56-0 |
|---|---|
Molekularformel |
HoZn |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
holmium;zinc |
InChI |
InChI=1S/Ho.Zn |
InChI-Schlüssel |
HIRUZABAEKUNEE-UHFFFAOYSA-N |
Kanonische SMILES |
[Zn].[Ho] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


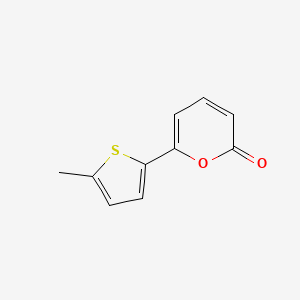


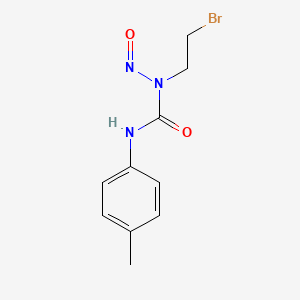
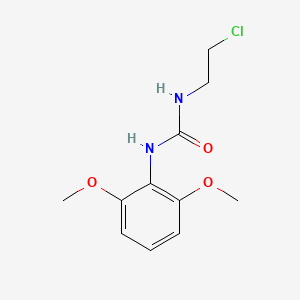

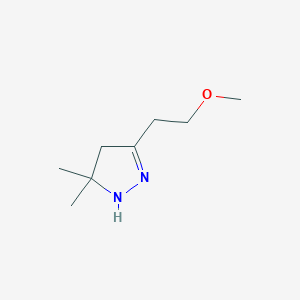
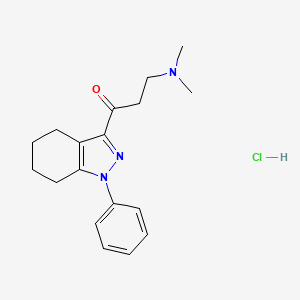
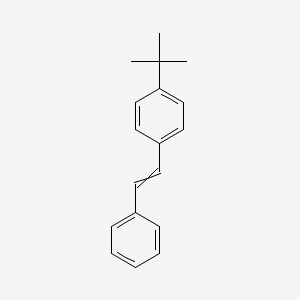
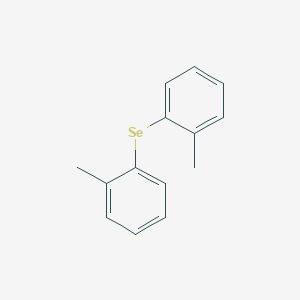

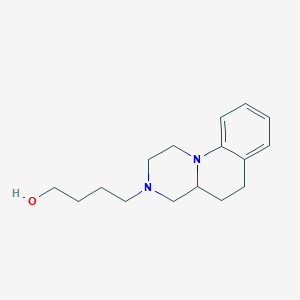
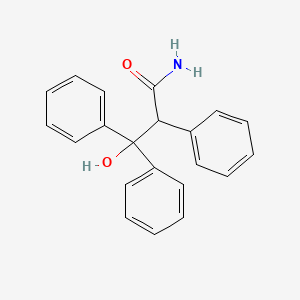
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)
